h-d-Pro-phe-arg-pna 2 hcl
Description
Significance of H-D-Pro-Phe-Arg-pNA·2HCl as a Chromogenic Peptide Substrate in Protease Research
H-D-Pro-Phe-Arg-pNA·2HCl is a synthetic tripeptide covalently linked to a chromophore, p-nitroaniline (pNA). Its significance lies in its ability to act as a specific substrate for certain serine proteases. When cleaved by a target enzyme, the colorless substrate releases the yellow-colored p-nitroaniline. chromogenicsubstrates.com The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity. chromogenicsubstrates.comchromogenicsubstrates.comendotell.ch This principle provides a simple, quantitative, and continuous method for assaying enzyme kinetics. nih.govnih.gov
The primary utility of this substrate, often referred to by its commercial name S-2302, is in the study of the plasma kallikrein-kinin system and the contact activation pathway of coagulation. chromogenicsubstrates.comdiapharma.comnih.gov It is a highly specific substrate for plasma kallikrein and is also readily cleaved by Factor XIIa (FXIIa) and, to a lesser extent, Factor XIa. chromogenicsubstrates.com This specificity allows researchers to measure the activity of these enzymes in purified systems and in complex biological fluids like plasma. chromogenicsubstrates.comchromogenicsubstrates.com
Consequently, H-D-Pro-Phe-Arg-pNA·2HCl is instrumental in a variety of research applications, including:
Determination of prekallikrein levels in plasma: By activating prekallikrein to kallikrein, the subsequent enzymatic activity can be quantified. endotell.chendotell.ch
Measurement of kallikrein-like activity and its inhibitors: The substrate is used to study the activity of kallikrein-α2-macroglobulin complexes and to assess the potency of various kallikrein inhibitors. chromogenicsubstrates.comchromogenicsubstrates.comdiapharma.comnih.gov
Assaying Factor XII activity: It serves as a direct substrate for measuring the enzymatic activity of activated Factor XII. endotell.chinnov-research.com
Investigating the contact activation system: The substrate is a critical tool for elucidating the mechanisms that initiate the intrinsic pathway of blood coagulation. nih.gov
The following table summarizes the key enzymes targeted by H-D-Pro-Phe-Arg-pNA·2HCl and its primary research applications.
| Target Enzyme | Research Application |
| Plasma Kallikrein | Determination of prekallikrein, kallikrein-like activity, and kallikrein inhibitors. chromogenicsubstrates.comendotell.chdiapharma.com |
| Factor XIIa | Assay of Factor XII activity and investigation of the contact activation pathway. endotell.chinnov-research.com |
| Factor XIa | Measurement of Factor XIa activity. chromogenicsubstrates.com |
Detailed kinetic studies have quantified the interaction between H-D-Pro-Phe-Arg-pNA·2HCl and its primary target enzymes. These kinetic parameters are crucial for designing experiments and interpreting results accurately.
Data sourced from multiple research findings. nih.govendotell.ch
Historical Development and Nomenclature of H-D-Pro-Phe-Arg-pNA·2HCl in Scientific Literature
The development of chromogenic substrates revolutionized enzyme research, moving from cumbersome and often imprecise methods to rapid and highly quantitative assays. This technology emerged in the early 1970s, providing researchers with synthetic peptides designed to mimic the natural substrates of proteolytic enzymes. nih.gov The core innovation was the attachment of a chromogenic group, most commonly p-nitroaniline (pNA), to a specific peptide sequence. diapharma.commaastrichtuniversity.nl
The synthesis of these substrates, however, presented challenges due to the low nucleophilicity of the p-nitroaniline amino group, making its acylation difficult. nih.govchromogenicsubstrates.com Over the years, various synthetic methods were developed to overcome this hurdle, including solid-phase synthesis techniques. chromogenicsubstrates.com
H-D-Pro-Phe-Arg-pNA·2HCl was developed by the company Chromogenix and introduced as the chromogenic substrate S-2302. diapharma.comchromogenicsubstrates.cominnov-research.com Its design was based on the knowledge of the substrate specificity of serine proteases involved in hemostasis, which predominantly cleave peptide bonds on the C-terminal side of basic amino acids like arginine or lysine (B10760008). diapharma.com The specific amino acid sequence—Proline-Phenylalanine-Arginine—was engineered to confer high selectivity for plasma kallikrein and Factor XIIa. chromogenicsubstrates.com
The compound is known by several names in scientific literature and commercial catalogs, which are listed in the table below.
| Compound Name/Synonym | Notes |
| H-D-Pro-Phe-Arg-pNA·2HCl | The full chemical name indicating the D-configuration of Proline and the dihydrochloride (B599025) salt form. chemicalbook.com |
| S-2302 | The commercial name given by Chromogenix, widely used in research. chromogenicsubstrates.comfishersci.com |
| pFR-pNA | An abbreviated form, sometimes used in literature. caymanchem.comlabchem.com.my |
| D-Pro-Phe-Arg-pNA (hydrochloride) | Another common variation of the chemical name. labchem.com.mynih.gov |
| Chromogenic substrate for plasma kallikrein | A descriptive name highlighting its primary application. labchem.com.my |
The consistent and reliable performance of H-D-Pro-Phe-Arg-pNA·2HCl has solidified its position as a standard tool in coagulation and fibrinolysis research for decades. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O5.2ClH/c27-26(28)30-15-5-9-21(24(36)31-18-10-12-19(13-11-18)34(38)39)32-25(37)22(16-17-6-2-1-3-7-17)33-23(35)20-8-4-14-29-20;;/h1-3,6-7,10-13,20-22,29H,4-5,8-9,14-16H2,(H,31,36)(H,32,37)(H,33,35)(H4,27,28,30);2*1H/t20-,21+,22+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOCUZJDBWPWPX-XZQQPLIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Principles and Enzymatic Interaction Mechanisms of H D Pro Phe Arg Pna·2hcl
Mechanism of Chromogenic Substrate Hydrolysis by Proteolytic Enzymes
The hydrolysis of H-D-Pro-Phe-Arg-pNA·2HCl by proteolytic enzymes is a multi-step process that results in the generation of a colored product, enabling the monitoring of enzymatic activity. This process is centered around the enzymatic cleavage of a specific peptide bond and the subsequent detection of the released chromophore.
Enzymatic Cleavage of the PFR-pNA Bond and Release of p-nitroaniline
The interaction between a serine protease and H-D-Pro-Phe-Arg-pNA·2HCl begins with the formation of a non-covalent enzyme-substrate complex. nih.gov The enzyme's active site, which contains a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate), recognizes the specific Pro-Phe-Arg sequence of the substrate. nih.gov
The catalytic process is initiated by a nucleophilic attack from the hydroxyl group of the active site serine on the carbonyl carbon of the arginine residue (the P1 position) which is linked to the p-nitroaniline (pNA) group. nih.gov This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the peptide bond between the arginine and the pNA is cleaved. This results in the release of the p-nitroaniline molecule and the formation of an acyl-enzyme intermediate, where the remainder of the substrate is covalently bonded to the serine residue of the enzyme. nih.gov The final step is the hydrolysis of this acyl-enzyme bond by a water molecule, which regenerates the free enzyme, ready to bind to another substrate molecule. nih.gov The primary event measured in the assay is the liberation of p-nitroaniline. pnas.org
Principles of Colorimetric Quantification at 405 nm Post-Hydrolysis
The enzymatic activity is quantified by monitoring the release of p-nitroaniline (pNA), a chromogenic molecule. mdpi.com In its bound state within the substrate, pNA is colorless. However, upon its release following the enzymatic cleavage of the amide bond, free p-nitroaniline in solution exhibits a distinct yellow color and absorbs light maximally at a specific wavelength.
Spectrophotometric measurements are typically performed at or around 405 nm to quantify the amount of liberated pNA. pnas.org The rate of increase in absorbance at this wavelength is directly proportional to the rate of pNA release, which in turn is a direct measure of the proteolytic enzyme's activity. This linear relationship allows for the calculation of the initial velocity of the reaction, a key parameter in enzyme kinetics. It is important to note that measurements are often taken at 410 nm to minimize the absorbance overlap between the substrate and the product. mdpi.com
Molecular Basis of Substrate Recognition by Target Proteases
The specificity of a protease for its substrate is a critical aspect of its biological function and is determined by the precise molecular interactions between the enzyme's active site and the substrate's amino acid sequence.
Role of P1, P2, and P3 Amino Acid Residues in Specificity
The nomenclature for describing protease-substrate interactions designates the amino acid residues of the substrate as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', where the scissile bond is between P1 and P1'. The corresponding binding sites on the enzyme are termed Sn...S3-S2-S1-S1'-S2'-S3'...Sn'. oup.com
The P1 residue is widely recognized as the primary determinant of substrate specificity for many proteases. oup.com In the case of H-D-Pro-Phe-Arg-pNA·2HCl, the P1 residue is Arginine (Arg). This positively charged amino acid fits into the S1 binding pocket of target proteases like plasma kallikrein, which often have a complementary negatively charged residue (e.g., aspartate) at the base of the pocket. nih.gov
Table 1: Substrate Residues and Their Roles in Specificity
| Residue Position | Amino Acid | Role in Substrate Recognition |
| P1 | Arginine (Arg) | Primary determinant of specificity, interacts with the S1 binding pocket. |
| P2 | Phenylalanine (Phe) | Interacts with the hydrophobic S2 subsite, contributing to binding affinity. |
| P3 | D-Proline (Pro) | Influences peptide backbone conformation for optimal enzyme binding. |
Stereochemical Influence of the D-Proline Moiety
The presence of a D-amino acid, specifically D-Proline, at the P3 position is a notable feature of this synthetic substrate. In nature, proteins are almost exclusively composed of L-amino acids. The incorporation of a D-amino acid can have a profound impact on the peptide's structure and its interaction with enzymes.
The stereochemistry of proline residues can influence the stability and flexibility of a peptide chain. nih.gov The presence of a D-Proline can introduce a specific kink or turn in the peptide backbone that may be more favorable for binding to the active site of certain proteases compared to its L-counterpart. This can lead to enhanced substrate specificity or, in some cases, resistance to cleavage by other, non-target proteases. The rationale for using a D-amino acid in a synthetic substrate is often to increase its specificity for the target enzyme and to improve its stability against degradation by other proteases present in a biological sample. While the precise structural basis for the preference of some proteases for D-amino acids in certain positions is not always fully elucidated, it is an area of active research in the design of specific enzyme inhibitors and substrates. nih.gov
Kinetic Models Describing H-D-Pro-Phe-Arg-pNA·2HCl Hydrolysis
The rate of H-D-Pro-Phe-Arg-pNA·2HCl hydrolysis by a protease can be described by established enzyme kinetic models, most notably the Michaelis-Menten model. bachem.com This model provides a mathematical framework for understanding the relationship between the substrate concentration and the reaction velocity.
The Michaelis-Menten equation is given by:
V = (Vmax[S]) / (Km + [S])
Where:
V is the initial velocity of the reaction.
Vmax is the maximum velocity of the reaction, achieved at saturating substrate concentrations.
[S] is the concentration of the substrate, H-D-Pro-Phe-Arg-pNA·2HCl.
Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is also a measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.
Table 2: Key Kinetic Parameters in Enzyme Hydrolysis
| Parameter | Symbol | Description |
| Michaelis Constant | Km | Substrate concentration at which the reaction rate is half of Vmax. Reflects the affinity of the enzyme for the substrate. |
| Maximum Velocity | Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Catalytic Constant | kcat | The turnover number, representing the number of substrate molecules converted per enzyme molecule per second. |
| Catalytic Efficiency | kcat/Km | A measure of how efficiently an enzyme converts a substrate into a product. |
Enzymatic Specificity Profiling and Substrate Selectivity of H D Pro Phe Arg Pna·2hcl
High Specificity for Plasma Kallikrein (PKa)
The primary application of H-D-Pro-Phe-Arg-pNA·2HCl is in the measurement of plasma kallikrein (PKa) activity, for which it demonstrates high specificity. diapharma.comchromogenicsubstrates.com This characteristic makes it the substrate of choice for determining the activity of PKa in various samples, including plasma and purified enzyme preparations. diapharma.comnih.gov The rate of pNA liberation is directly proportional to the enzymatic activity of plasma kallikrein. chromogenicsubstrates.comdiapharma.com The specificity has been confirmed in studies using plasma deficient in prekallikrein (the zymogen of plasma kallikrein), which shows minimal substrate cleavage. nih.gov
Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax) for Plasma Kallikrein
The interaction between plasma kallikrein and H-D-Pro-Phe-Arg-pNA·2HCl is defined by Michaelis-Menten kinetics. washington.eduteachmephysiology.com The Michaelis constant (Km) reflects the affinity of the enzyme for the substrate, with a lower Km indicating higher affinity. pharmacy180.com For human plasma kallikrein, the Km for H-D-Pro-Phe-Arg-pNA·2HCl has been determined to be approximately 0.2 mmol/L (or 2 x 10⁻⁴ mol/l). endotell.ch Another study reports a Km of 100 ± 10 μM for the related enzyme αFXIIa. nih.gov The maximum velocity (Vmax) represents the maximum rate of reaction at saturating substrate concentrations. pharmacy180.com One study reported a Vmax of 6.8 x 10⁻⁶ mol/min per Plasma Equivalent Unit (PEU) under specific assay conditions. endotell.ch
Kinetic Parameters for Human Plasma Kallikrein with H-D-Pro-Phe-Arg-pNA·2HCl
| Parameter | Reported Value | Source |
|---|---|---|
| Km (Michaelis constant) | ~0.2 mmol/L | endotell.ch |
| Vmax (Maximum velocity) | 6.8 x 10⁻⁶ mol/min/PEU | endotell.ch |
Influence of Buffer Conditions on Plasma Kallikrein Activity with H-D-Pro-Phe-Arg-pNA·2HCl
The catalytic activity of plasma kallikrein on H-D-Pro-Phe-Arg-pNA·2HCl is significantly affected by the reaction environment. Optimal activity is typically observed at a pH of approximately 7.8. diapharma.comendotell.chchromogenicsubstrates.com Assays are commonly performed in a Tris buffer system to maintain this pH. diapharma.comnih.gov The ionic strength of the buffer, often adjusted with NaCl, is another critical factor that can influence the enzyme's kinetic parameters. diapharma.comchromogenicsubstrates.comnih.gov For reproducible results, these conditions must be carefully controlled. diapharma.comendotell.ch
Specificity for Activated Factor XII (FXIIa)
H-D-Pro-Phe-Arg-pNA·2HCl is also a recognized substrate for activated Factor XII (FXIIa), another key serine protease in the contact activation system of coagulation. chromogenicsubstrates.comasnailtech.comquadratech.co.ukcoachrom.com While the substrate is highly sensitive to plasma kallikrein, its cleavage by FXIIa is also significant, a factor that must be considered when analyzing samples containing both enzymes. nih.govresearchgate.net Studies have shown that single-chain FXII can also cleave S-2302, albeit at a much lower rate than the fully activated αFXIIa. nih.gov The catalytic efficiency of αFXIIa with S-2302 is reported to be approximately 3000-fold higher than that of single-chain FXII. nih.gov
Characterization of Cross-Reactivity with Other Serine Proteases
A comprehensive understanding of a chromogenic substrate's utility requires an analysis of its cross-reactivity with other related enzymes.
Comparative Analysis with Thrombin (e.g., S-2238)
H-D-Pro-Phe-Arg-pNA·2HCl shows some cross-reactivity with thrombin, a key enzyme in the final stages of the coagulation cascade. nih.gov However, its reactivity is substantially lower than that of substrates specifically designed for thrombin, such as S-2238 (H-D-Phe-Pip-Arg-pNA·2HCl). nih.govasnailtech.com The substrate S-2238 is highly sensitive and specific for thrombin and is widely used in assays for its activity and for antithrombin. diapharma.comnih.govcellmolbiol.org The comparatively low rate of S-2302 hydrolysis by thrombin reinforces its primary use for kallikrein assays. nih.gov
Comparative Analysis with Factor Xa (e.g., S-2222)
The cross-reactivity of H-D-Pro-Phe-Arg-pNA·2HCl with Factor Xa (FXa) is minimal. nih.gov For the specific measurement of FXa activity, other chromogenic substrates are preferred. S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA, HCl) is a substrate that is sensitive to FXa but not to thrombin. nih.gov Anti-Xa assays are now commonly used for monitoring anticoagulant therapies like heparin, utilizing the principle of FXa inhibition. ucdavis.edupractical-haemostasis.comtg.org.au The low susceptibility of S-2302 to cleavage by FXa further confirms its selectivity for the contact activation proteases, plasma kallikrein and FXIIa. nih.gov
Assessment of H-D-Pro-Phe-Arg-pNA·2HCl Reactivity with Trypsin and Other Enzymes
The reactivity of H-D-Pro-Phe-Arg-pNA·2HCl extends beyond plasma kallikrein to other serine proteases, most notably trypsin. Trypsin is known to cleave peptide chains at the carboxyl side of lysine (B10760008) and arginine residues, a characteristic that makes arginine-containing chromogenic substrates like H-D-Pro-Phe-Arg-pNA·2HCl susceptible to its proteolytic activity.
Studies have shown that substrates with a P1 arginine residue are generally good substrates for trypsin. Research on various acyl-arginyl-p-nitroanilides has demonstrated that the nature of the amino acids at positions P2 and P3 can significantly influence the kinetic parameters of tryptic hydrolysis. For example, the presence of a phenylalanine (Phe) at the P3 position, as seen in H-D-Pro-Phe-Arg-pNA·2HCl, has been shown to have a favorable effect on the hydrolysis by trypsin.
A study evaluating the rates of hydrolysis of several chromogenic substrates by highly purified bovine trypsin provides a basis for a comparative assessment. While specific kinetic data for H-D-Pro-Phe-Arg-pNA·2HCl with trypsin is not detailed in the provided search results, the structurally similar Chromozym PK was shown to be hydrolyzed by trypsin. nih.gov This suggests that H-D-Pro-Phe-Arg-pNA·2HCl is also a substrate for trypsin.
The cross-reactivity of H-D-Pro-Phe-Arg-pNA·2HCl with various proteases is a critical consideration in its application. The following table summarizes the known or inferred reactivity of H-D-Pro-Phe-Arg-pNA·2HCl with different enzymes based on available data.
| Enzyme | Reactivity with H-D-Pro-Phe-Arg-pNA·2HCl | Reference |
| Plasma Kallikrein | High | chromogenicsubstrates.comdiapharma.comcaymanchem.com |
| Trypsin | Susceptible to hydrolysis | nih.gov |
| Plasmin | Some degree of hydrolysis | nih.gov |
| Thrombin | Low to negligible | nih.gov |
| Factor Xa | Low to negligible | nih.gov |
It is important to note that the degree of reactivity can be influenced by assay conditions such as pH, temperature, and the presence of inhibitors or activators.
Methodologies for Assessing and Confirming Protease Specificity in H-D-Pro-Phe-Arg-pNA·2HCl Assays
Ensuring the specificity of protease activity measurements when using chromogenic substrates like H-D-Pro-Phe-Arg-pNA·2HCl is paramount for obtaining accurate and reliable results. Several methodologies can be employed to assess and confirm this specificity.
A fundamental approach involves comparative substrate analysis . This method utilizes a panel of different chromogenic substrates with varying amino acid sequences to profile the primary specificity of a given protease. aniara.com By comparing the rates of hydrolysis of H-D-Pro-Phe-Arg-pNA·2HCl with other substrates, researchers can determine the enzyme's preference for the Pro-Phe-Arg sequence.
Another critical technique is the use of specific protease inhibitors . To confirm that the observed activity is indeed from the target enzyme (e.g., plasma kallikrein), a known and specific inhibitor of that enzyme can be added to the assay. A significant reduction in the rate of pNA release following the addition of the inhibitor provides strong evidence for the specificity of the reaction. Conversely, if the activity persists, it suggests the presence of other, non-inhibited proteases that are also capable of cleaving the substrate.
Optimizing reaction conditions is also a key strategy to enhance assay specificity. Factors such as pH, ionic strength, and temperature can be adjusted to favor the activity of the target enzyme while minimizing the activity of contaminating proteases. For instance, the pH optimum for plasma kallikrein activity with H-D-Pro-Phe-Arg-pNA·2HCl can be determined and utilized in the assay protocol.
For a more in-depth analysis of protease specificity, advanced techniques such as peptide library screening can be employed. upenn.eduucsb.educapes.gov.br These methods involve synthesizing large libraries of peptides with diverse amino acid sequences and screening them against the protease of interest. While not a routine method for confirming specificity in a standard assay, the data from such studies provide a comprehensive understanding of the enzyme's substrate preferences and can help in the design of highly selective substrates.
Finally, cross-reactivity testing against a panel of purified proteases is a direct way to assess the selectivity of H-D-Pro-Phe-Arg-pNA·2HCl. aniara.com By incubating the substrate with various enzymes such as plasmin, trypsin, thrombin, and Factor Xa under standardized conditions, the relative rate of hydrolysis by each enzyme can be determined, providing a clear profile of the substrate's specificity.
The following table outlines the common methodologies used to assess and confirm protease specificity in assays using H-D-Pro-Phe-Arg-pNA·2HCl.
| Methodology | Description |
| Comparative Substrate Analysis | A panel of chromogenic substrates with different peptide sequences is used to determine the enzyme's primary specificity. |
| Use of Specific Inhibitors | A known inhibitor of the target protease is added to the assay to confirm that the measured activity is from that specific enzyme. |
| Optimization of Reaction Conditions | Assay parameters such as pH, ionic strength, and temperature are adjusted to maximize the activity of the target enzyme and minimize off-target effects. |
| Peptide Library Screening | Large, diverse libraries of peptides are screened to comprehensively map the substrate specificity of the protease. |
| Cross-Reactivity Testing | The substrate is tested against a panel of different purified proteases to determine its selectivity profile. |
By employing these methodologies, researchers can confidently ascertain the specificity of their protease assays when using the chromogenic substrate H-D-Pro-Phe-Arg-pNA·2HCl.
Advanced Methodologies and Assay Development Utilizing H D Pro Phe Arg Pna·2hcl
Quantitative Enzymatic Activity Determination Protocols
The quantification of protease activity using H-D-Pro-Phe-Arg-pNA·2HCl can be approached through two primary spectrophotometric methods: initial rate kinetic measurements and endpoint assays.
Initial rate kinetic assays involve the continuous monitoring of p-nitroaniline release immediately after the addition of the enzyme to the substrate solution. This method provides a real-time measurement of enzymatic activity (ΔA/min) and is essential for detailed kinetic studies. chromogenicsubstrates.com
A typical protocol for determining plasma kallikrein-like activity involves preparing a buffered solution and measuring the change in absorbance over time. chromogenicsubstrates.comdiapharma.com The reaction is initiated by adding the plasma sample to a pre-warmed, buffered solution containing the H-D-Pro-Phe-Arg-pNA·2HCl substrate. chromogenicsubstrates.com
Table 1: Example Protocol for Initial Rate Kinetic Measurement of Kallikrein-like Activity
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare Tris buffer and reconstitute H-D-Pro-Phe-Arg-pNA·2HCl substrate. | Buffer: 50 mmol/L Tris, pH 7.8. Substrate: Reconstitute with distilled water to a stock solution (e.g., 1.25 mM). chromogenicsubstrates.com |
| 2. Reaction Setup | Pre-warm buffer and substrate solution to 37°C in a semi-microcuvette. | Maintaining a constant temperature is critical for accurate kinetic measurements. chromogenicsubstrates.com |
| 3. Initiation | Add plasma sample to the cuvette. | The volume of plasma is typically small (e.g., 25 µL) compared to the total reaction volume (e.g., 1 mL). chromogenicsubstrates.com |
| 4. Measurement | Immediately place the cuvette in a spectrophotometer thermostated at 37°C and record the change in absorbance at 405 nm. | Record absorbance at regular intervals (e.g., every 30 seconds) for several minutes. cgenomix.com |
| 5. Calculation | Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the resulting curve. | This rate is directly proportional to the enzymatic activity in the sample. chromogenicsubstrates.com |
This method has been applied in various research contexts, such as investigating the activation of the kallikrein-kinin system in inflammatory conditions like colitis in mouse models. nih.gov In such studies, kallikrein activity was monitored spectrophotometrically by the conversion of H-D-Pro-Phe-Arg-pNA·2HCl. nih.gov
Endpoint assays measure the total amount of p-nitroaniline generated after a fixed incubation period. The reaction is terminated by adding a substance, typically a weak acid like acetic acid, which stops the enzymatic activity by drastically changing the pH. chromogenicsubstrates.comdiapharma.com This method is robust and well-suited for processing a large number of samples simultaneously.
The fundamental principle involves incubating the enzyme with the substrate for a specific duration, followed by stopping the reaction and measuring the final absorbance. chromogenicsubstrates.com
Table 2: Example Protocol for Endpoint Assay of Kallikrein-like Activity
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare buffer, substrate solution, and a stop solution. | Buffer and Substrate: As per initial rate assay. Stop Solution: 20% Acetic Acid. chromogenicsubstrates.comdiapharma.com |
| 2. Reaction Incubation | Incubate the plasma sample with the buffered substrate solution at 37°C for a predetermined time (e.g., 10 minutes). | Precise timing of the incubation is crucial for consistent results. |
| 3. Termination | Add the stop solution to each sample. | This immediately halts the enzymatic reaction. chromogenicsubstrates.com |
| 4. Measurement | Read the absorbance of the sample at 405 nm against a sample blank. | The color of the p-nitroaniline is stable for several hours after acidification. chromogenicsubstrates.com |
| 5. Quantification | The final absorbance value corresponds to the total amount of pNA released and thus the total enzymatic activity during the incubation period. | A standard curve can be used for absolute quantification. |
This method is particularly useful for determining kallikrein-like activity, which is often attributed to the kallikrein-α2-macroglobulin complex in plasma. chromogenicsubstrates.com
Development of High-Throughput Screening Assays for Protease Activity and Inhibition
The simplicity and reliability of assays using H-D-Pro-Phe-Arg-pNA·2HCl make them highly adaptable for high-throughput screening (HTS). cgenomix.com HTS allows for the rapid testing of thousands of compounds, which is essential in drug discovery for identifying potential protease inhibitors. chemimpex.com The colorimetric assay is readily miniaturized for use in 96-well or 384-well microplate formats. cgenomix.com
The development of an HTS assay involves optimizing reagent concentrations and incubation times for the microplate format. Commercially available kits, such as the Plasma Kallikrein Inhibitor Screening Kit, leverage the ability of active plasma kallikrein to cleave a synthetic pNA-based substrate. cgenomix.com In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the absorbance signal at 405 nm, which can be quantified with a microplate reader. cgenomix.com This approach enables the efficient screening, study, and characterization of potential plasma kallikrein inhibitors. cgenomix.com
Application in the Characterization of Protease Inhibitors
H-D-Pro-Phe-Arg-pNA·2HCl is a critical tool for characterizing the potency and kinetics of both synthetic and natural protease inhibitors. diapharma.comnih.gov The assay allows for the determination of key inhibitory parameters, such as the inhibition constant (Ki). nih.gov
The chromogenic assay with H-D-Pro-Phe-Arg-pNA·2HCl is a standard method for evaluating newly synthesized kallikrein inhibitors. chromogenicsubstrates.comnih.gov In these assays, the enzyme (plasma kallikrein) is incubated with varying concentrations of the inhibitor before the addition of the substrate. The residual enzyme activity is then measured.
A notable example is the characterization of PF-04886847, a potent and specific small-molecule inhibitor of plasma kallikrein. nih.gov Researchers performed kinetic analyses by incubating 0.2 nM of kallikrein with increasing concentrations of the substrate S-2302 (0.05–1 mM) in the presence of various concentrations of the inhibitor. nih.gov By analyzing the reaction velocities, they determined the inhibition pattern and calculated the Ki value using the Cheng-Prusoff equation. nih.gov Similarly, a series of novel oral plasma kallikrein inhibitors were evaluated using an enzymatic assay with purified plasma kallikrein, yielding potency values in the nanomolar range. bioworld.com
Table 3: Example Data for a Synthetic Kallikrein Inhibitor
| Inhibitor | Enzyme | Substrate | Assay Type | Measured Parameter | Value |
| PF-04886847 | Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA·2HCl (S-2302) | Kinetic Inhibition | Ki | 0.18 nM nih.gov |
| Compound [I] | Purified Plasma Kallikrein | Not specified, likely pNA-based | Enzymatic Inhibition | IC50 | 1.3 nM bioworld.com |
The same principles are applied to assess protease inhibitors from natural sources. Plant seeds, in particular, are a rich source of protease inhibitors, such as those from the Kunitz family. researchgate.net
An inhibitor isolated from the seeds of Bauhinia bauhinioides (BbTI-II), a plant native to South America, was shown to inhibit porcine pancreatic kallikrein with a Ki of 2.0 nM. nih.gov While this specific study used a fluorogenic substrate with the Pro-Phe-Arg sequence, it highlights the use of such assays for characterizing plant-derived inhibitors. nih.gov Another inhibitor from Bauhinia bauhinioides seeds, the Bauhinia bauhinioides kallikrein inhibitor (BbKI), was identified as a potent inhibitor of human plasma kallikrein with a Ki of 0.35 nM. researchgate.net These studies demonstrate the utility of kallikrein activity assays in the discovery and characterization of novel, naturally occurring therapeutic candidates.
Optimization of Assay Conditions for Specific Research Objectives (e.g., pH, ionic strength, temperature)
The enzymatic activity of proteases, including plasma kallikrein, is profoundly influenced by the conditions of the assay environment. Therefore, the optimization of parameters such as pH, ionic strength, and temperature is critical for achieving reliable and reproducible results when using the chromogenic substrate H-D-Pro-Phe-Arg-pNA·2HCl. These conditions can be tailored to meet specific research objectives, such as maximizing enzyme activity or mimicking physiological conditions.
The cleavage of H-D-Pro-Phe-Arg-pNA·2HCl by plasma kallikrein results in the release of p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm. caymanchem.comnih.govendotell.ch The rate of this reaction is directly proportional to the kallikrein activity under a given set of conditions.
pH Optimization:
The pH of the reaction buffer is a critical determinant of enzyme activity. For plasma kallikrein assays utilizing H-D-Pro-Phe-Arg-pNA·2HCl (often referred to by the substrate number S-2302), a slightly alkaline pH is generally preferred. Research and established protocols frequently recommend a pH of 7.8 for determining kallikrein-like activity. endotell.chdiapharma.com This pH likely represents the optimal balance for enzyme activity and substrate stability. Tris buffers are commonly employed to maintain this pH during the assay. endotell.chdiapharma.com
Ionic Strength Optimization:
The ionic strength of the assay buffer, determined by the concentration of salts, can significantly impact enzyme kinetics. nih.govresearchgate.net While extensive studies specifically detailing the optimization of ionic strength for H-D-Pro-Phe-Arg-pNA·2HCl are not broadly published, established protocols for similar plasma kallikrein inhibitor assays provide valuable insights. For instance, a commonly used Tris buffer for a kallikrein inhibitor assay with this substrate is composed of 50 mmol/l Tris and 361 mmol/l NaCl. diapharma.com This relatively high salt concentration may be necessary to modulate enzyme conformation and activity or to mimic physiological ionic strength. The effect of salt concentration is a recognized factor in prekallikrein activator assays, highlighting its importance in the broader context of the kallikrein-kinin system. nih.gov It is advisable for researchers to empirically test a range of salt concentrations to determine the optimal ionic strength for their specific experimental setup and research question.
Temperature Optimization:
Temperature is another key parameter that governs the rate of enzymatic reactions. Assays involving H-D-Pro-Phe-Arg-pNA·2HCl are typically conducted at either 25°C or 37°C. endotell.chdiapharma.com Performing the assay at 37°C more closely mimics physiological temperature and generally results in a higher reaction rate. However, incubation at 25°C can also be appropriate and may be chosen for reasons of convenience or to slow down a very rapid reaction. The choice of temperature should be consistent across all experiments within a study to ensure comparability of results. For initial rate methods, pre-heating the substrate and other reagents to the desired temperature is a common practice to ensure the reaction starts at the correct temperature. endotell.ch
Table 1: Recommended Assay Conditions for H-D-Pro-Phe-Arg-pNA·2HCl
| Parameter | Recommended Range/Value | Common Practice | Notes |
| pH | 7.5 - 8.0 | 7.8 | Maintained using a Tris buffer. |
| Ionic Strength | Variable | Example: 50 mM Tris, 361 mM NaCl | Should be optimized for the specific application. |
| Temperature | 25°C - 37°C | 37°C or 25°C | Should be kept constant throughout the experiment. |
Methodological Considerations for Preparation and Storage of H-D-Pro-Phe-Arg-pNA·2HCl Solutions for Research
Proper preparation and storage of H-D-Pro-Phe-Arg-pNA·2HCl solutions are paramount to ensure the integrity of the substrate and the accuracy of experimental outcomes. Both the solid compound and its solutions require specific handling to prevent degradation and maintain activity.
Preparation of Stock Solutions:
H-D-Pro-Phe-Arg-pNA·2HCl is typically supplied as a lyophilized powder. caymanchem.com To prepare a stock solution, the powder should be reconstituted in a suitable solvent. High-purity distilled water is a commonly recommended solvent for creating aqueous stock solutions. endotell.chdiapharma.com For applications requiring a non-aqueous solvent, Dimethylformamide (DMF) can be used. caymanchem.com For example, a stock solution can be prepared by dissolving 25 mg of the substrate in 20 ml of distilled water. endotell.chdiapharma.com It is crucial to ensure the powder is completely dissolved before use. Gentle vortexing can aid in dissolution.
Storage of Solid Compound:
The solid, lyophilized form of H-D-Pro-Phe-Arg-pNA·2HCl is relatively stable when stored under appropriate conditions. Manufacturers generally recommend storing the compound at -20°C. caymanchem.com Under these conditions, the substrate can be stable for at least four years. caymanchem.com It is advisable to protect the solid from moisture and light.
Storage of Reconstituted Solutions:
Reconstituted solutions of H-D-Pro-Phe-Arg-pNA·2HCl are generally less stable than the solid form and are often recommended for use on the same day they are prepared. endotell.ch For short-term storage, solutions can be kept at 2-8°C. However, for longer-term storage, it is best to aliquot the stock solution into smaller, single-use volumes and freeze them at -20°C or below. This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. While not specific to this peptide, general guidelines for synthetic peptides suggest that storage in solutions containing organic solvents like acetonitrile (B52724) with a small percentage of formic acid can enhance stability for mass spectrometry applications, though the compatibility of such storage conditions with enzymatic assays should be verified. nih.gov
When working with plasma samples in conjunction with this substrate, it is important to handle the plasma correctly to avoid spontaneous activation of prekallikrein. Plasma should be kept at 15-25°C for no more than a few hours or be immediately frozen at -20°C or below. endotell.ch Thawed plasma should be used as soon as possible. endotell.ch
Table 2: Summary of Preparation and Storage Recommendations
| Form of Compound | Preparation/Handling | Storage Condition | Stability |
| Solid (Lyophilized Powder) | Handle in a dry environment. | -20°C | ≥ 4 years caymanchem.com |
| Aqueous Stock Solution | Reconstitute in distilled water. endotell.chdiapharma.com | 2-8°C (short-term) or -20°C (long-term, aliquoted) | Best if used fresh; prolonged storage may lead to degradation. |
| Non-Aqueous Stock Solution | Reconstitute in DMF. caymanchem.com | -20°C (aliquoted) | Follow general guidelines for peptide stability in organic solvents. |
Research Applications of H D Pro Phe Arg Pna·2hcl in Biological Systems and Pathways
Elucidation of the Kallikrein-Kinin System (KKS) Components and Dynamics
The Kallikrein-Kinin System (KKS) is a cascade of plasma proteins that plays a significant role in inflammation, blood pressure regulation, and coagulation. nih.govnih.gov H-D-Pro-Phe-Arg-pNA·2HCl is a primary tool for quantifying the activity of key components within this system. haemochrom.de
Assessment of Plasma Prekallikrein and Kallikrein Activity in Vitro
Plasma prekallikrein is the zymogen precursor to the active serine protease, plasma kallikrein. nih.govnih.gov Measuring its concentration and activity is crucial for evaluating the status of the contact activation system.
Research Findings: Assays using H-D-Pro-Phe-Arg-pNA·2HCl allow for the precise determination of prekallikrein levels in plasma. endotell.chnih.gov The measurement principle involves the activation of plasma prekallikrein to kallikrein. endotell.ch This activation can be initiated by agents like human Factor XIIa, kaolin, or dextran (B179266) sulfate, which mimic negatively charged surfaces that trigger the contact system in vivo. endotell.chnih.govnih.gov Once formed, the active kallikrein enzymatically cleaves the H-D-Pro-Phe-Arg-pNA·2HCl substrate. caymanchem.com
The rate of pNA formation is then measured, which correlates directly with the amount of active kallikrein formed and, consequently, the initial concentration of prekallikrein in the sample. endotell.chchromogenicsubstrates.com Studies have optimized these amidolytic assays for factors such as substrate concentration (with a Km of 0.2 mM) and activation conditions to ensure complete conversion of prekallikrein for accurate measurement. nih.gov These chromogenic methods show good correlation with other techniques, such as immunochemical and esterolytic assays, and are considered more reliable than traditional coagulant assays. nih.govresearchgate.net
Table 1: Typical Components for an In Vitro Prekallikrein Assay
| Component | Function | Typical Reagent/Condition |
| Sample | Source of prekallikrein | Citrated plasma from normal or patient populations. endotell.ch |
| Activator | Converts prekallikrein to kallikrein | Human Factor XIIa, Cephalin-ellagic acid, or Dextran Sulfate. endotell.chnih.govnih.gov |
| Substrate | Cleaved by kallikrein to produce a signal | H-D-Pro-Phe-Arg-pNA·2HCl (S-2302). endotell.chnih.gov |
| Buffer | Maintains optimal pH for reaction | Tris Buffer, pH 7.8. endotell.chchromogenicsubstrates.com |
| Detection | Quantifies the reaction rate | Spectrophotometer at 405 nm. endotell.ch |
| Method | Measures absorbance change | Initial rate method or acid-stopped method. endotell.chchromogenicsubstrates.com |
Study of Kallikrein Inhibitor Activity in Plasma
The activity of plasma kallikrein is tightly regulated by endogenous inhibitors, primarily C1 inhibitor. nih.govnih.gov Quantifying the functional activity of these inhibitors is essential for understanding the regulation of the KKS.
Research Findings: H-D-Pro-Phe-Arg-pNA·2HCl is central to functional assays for kallikrein inhibitors. diapharma.comchromogenicsubstrates.com The assay principle involves incubating a plasma sample, which contains the inhibitors, with a known quantity of purified plasma kallikrein. diapharma.com During this incubation, the inhibitors in the plasma bind to and neutralize a portion of the added kallikrein. Subsequently, the chromogenic substrate H-D-Pro-Phe-Arg-pNA·2HCl is added to the mixture. chromogenicsubstrates.com
The remaining, uninhibited kallikrein activity is then measured by the rate of pNA release. diapharma.com This residual activity is inversely proportional to the activity of the kallikrein inhibitors present in the plasma sample. chromogenicsubstrates.com By comparing the result to a standard curve prepared from normal plasma (defined as 100% inhibitor activity), the kallikrein inhibitor level in the test sample can be accurately determined. diapharma.comchromogenicsubstrates.com This method has been applied in research to study plasma inhibitor levels in various physiological and pathological states, such as septic shock. diapharma.com
Investigation of the Contact Activation System in Coagulation and Fibrinolysis
The contact activation system is the initial phase of the intrinsic pathway of blood coagulation and also contributes to fibrinolysis. nih.govfrontiersin.org It involves Factor XII, prekallikrein, and high-molecular-weight kininogen (HMWK). frontiersin.org H-D-Pro-Phe-Arg-pNA·2HCl is a key reagent for probing this system.
Determination of Factor XII and Activated Factor XII Activity
Factor XII (Hageman factor) is a zymogen that, upon activation to FXIIa, initiates the contact system. biosynth.comtga.gov.au FXIIa can directly activate prekallikrein and Factor XI, linking it to both inflammation and coagulation. nih.gov
Research Findings: H-D-Pro-Phe-Arg-pNA·2HCl is utilized to measure the activity of FXIIa. asnailtech.comchromogenicsubstrates.com Although the substrate is primarily for kallikrein, FXIIa also demonstrates amidolytic activity towards it, albeit at a much lower rate than kallikrein. nih.gov More commonly, assays for FXII are designed indirectly. In these methods, FXII in a sample is activated to FXIIa, which then activates an excess of prekallikrein to form kallikrein. The resulting kallikrein activity is then quantified using H-D-Pro-Phe-Arg-pNA·2HCl, serving as an amplified measure of the initial FXII concentration. haemochrom.de
Recent research has used this chromogenic substrate to characterize the proteolytic properties of single-chain FXII and its mutants, demonstrating that even the zymogen form possesses intrinsic activity that can initiate contact activation. nih.gov Furthermore, studies investigating FXII activation by novel antibodies have relied on S-2302 cleavage to measure the rate of FXIIa formation, providing a sensitive tool for coagulation diagnostics. nih.gov
Table 2: Research Findings on FXIIa Generation Measured by S-2302 Cleavage
| Study Focus | Experimental Setup | Key Finding Measured with S-2302 | Reference |
| Intrinsic FXII Activity | Wild-type and mutant FXII were incubated with S-2302. | Single-chain FXII variants demonstrated low-level but consistent amidolytic activity, supporting a model for contact activation initiation. | nih.gov |
| FXII Activation by Antibodies | Normal plasma was incubated with specific monoclonal antibodies. | A specific antibody (mAb-αPR-III_37) was shown to potently activate endogenous FXII, with FXIIa formation monitored by S-2302 cleavage. | nih.gov |
| PKa-mediated FXII Activation | Purified FXII was incubated with plasma kallikrein (PKa). | FXIIa generation was measured by S-2302 hydrolysis, confirming the feedback activation loop where PKa activates FXII. | nih.gov |
Interplay of H-D-Pro-Phe-Arg-pNA·2HCl with Other Coagulation System Substrates
The coagulation cascade is a network of interacting proteases. While H-D-Pro-Phe-Arg-pNA·2HCl is highly selective for kallikrein and FXIIa, its use in conjunction with other specific substrates allows researchers to dissect complex proteolytic pathways. haemochrom.depentapharm.com
Role in Fundamental Enzymology and Protease Mechanism Studies
Beyond its application in specific disease models, H-D-Pro-Phe-Arg-pNA·2HCl is a fundamental tool in basic enzymology for studying serine proteases, particularly plasma kallikrein. nih.gov Its well-defined chemical structure and predictable cleavage make it an ideal model substrate for elucidating enzyme mechanisms and specificity. caymanchem.combioscience.co.uk
In enzymology, this substrate is used to:
Determine Kinetic Parameters: Researchers use varying concentrations of H-D-Pro-Phe-Arg-pNA·2HCl to determine key kinetic constants like the Michaelis constant (Km) and the catalytic rate constant (kcat). A low Km indicates a high affinity of the enzyme for the substrate. nih.gov
Assess Enzyme Specificity: The rate of hydrolysis of H-D-Pro-Phe-Arg-pNA·2HCl by plasma kallikrein can be compared to its hydrolysis by other proteases (e.g., thrombin, plasmin) to establish its relative specificity. It is known to be relatively specific for plasma kallikrein. nih.gov
Characterize Enzyme Inhibition: It is used as the substrate in assays designed to screen for and characterize inhibitors of plasma kallikrein. A reduction in the rate of pNA formation in the presence of a test compound indicates inhibitory activity.
Study Structure-Function Relationships: By using modified versions of the substrate or enzyme, scientists can probe which amino acid residues are critical for substrate binding and catalysis.
The principle of the assay is straightforward: the rate at which plasma kallikrein splits p-nitroaniline from the substrate is measured photometrically, providing a direct and reproducible measure of the enzyme's hydrolytic activity. frontiersin.org This has made H-D-Pro-Phe-Arg-pNA·2HCl a standard reagent in protease research laboratories.
Future Perspectives and Emerging Research Directions for H D Pro Phe Arg Pna·2hcl
Integration with Advanced Spectroscopic and Bioanalytical Technologies
While the colorimetric assay based on the release of p-nitroaniline (pNA) is the traditional application of H-D-Pro-Phe-Arg-pNA·2HCl, future research will likely see its integration with more sophisticated analytical platforms. caymanchem.com These advanced techniques offer higher sensitivity, real-time monitoring, and a more detailed understanding of molecular interactions.
Potential Advanced Technological Integrations:
Fluorescence Resonance Energy Transfer (FRET): The core peptide sequence, Pro-Phe-Arg, can be chemically modified to incorporate a FRET pair (a donor and an acceptor fluorophore) in place of the pNA group. In the intact peptide, the fluorophores are in close proximity, allowing for energy transfer. Upon enzymatic cleavage, the fluorophores separate, leading to a measurable change in the fluorescence signal. This approach could be used to monitor enzyme activity in real-time within complex biological environments, such as living cells. nih.govmdpi.com
Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying biomolecular interactions. nih.gov While not a direct substrate-based assay in the traditional sense, H-D-Pro-Phe-Arg-pNA·2HCl could be used in competitive binding assays. An enzyme could be immobilized on an SPR sensor chip, and the binding of potential inhibitors could be measured by their ability to compete with the binding of H-D-Pro-Phe-Arg-pNA·2HCl. This would provide detailed kinetic data on inhibitor binding and dissociation.
Macromolecular Substrates: Research has shown that linking small chromogenic substrates to polymers like polyethylene (B3416737) glycol can create "macrosubstrates." nih.gov This modification can alter the substrate's properties to better mimic the size of natural protein substrates. Applying this to H-D-Pro-Phe-Arg-pNA·2HCl could lead to more physiologically relevant assays, particularly for studying sterically hindered proteases or those within complex biological matrices. nih.gov
These advanced methodologies promise to expand the utility of the Pro-Phe-Arg sequence beyond simple colorimetric measurements, opening up new avenues for its application in cell biology and drug discovery.
Potential for Development of Novel Diagnostic Assays Utilizing H-D-Pro-Phe-Arg-pNA·2HCl in Research
The specificity of H-D-Pro-Phe-Arg-pNA·2HCl for certain proteases makes it a valuable tool for developing novel diagnostic assays for research purposes. nih.gov These assays can help in understanding disease mechanisms and identifying potential biomarkers.
A notable example is the investigation of a kallikrein-like protease activity in the plasma of patients with Cooley's anemia. nih.gov In a study, researchers used H-D-Pro-Phe-Arg-pNA as a substrate to detect and characterize this protease activity, which was elevated in these patients. nih.gov The study concluded that a high molecular weight, kallikrein-like protease is present in the plasma of these individuals, potentially released from tissues due to iron overload. nih.gov This protease was postulated to cause the observed decrease in contact coagulation factors in these patients. nih.gov This application demonstrates the potential of H-D-Pro-Phe-Arg-pNA·2HCl in identifying and quantifying enzymatic activities in disease states, providing insights into their pathophysiology.
Table 1: Research-Based Diagnostic Assay Example
| Disease Model | Analyte | Substrate Utilized | Key Finding |
|---|
Future research could focus on developing similar assays for other conditions where kallikrein-like enzymes are implicated, such as inflammatory diseases, sepsis, and certain cancers. The development of high-throughput screening platforms utilizing H-D-Pro-Phe-Arg-pNA·2HCl could also accelerate the discovery of novel enzyme inhibitors for therapeutic research.
Expansion of Research Applications in Unexplored Proteolytic Systems
While H-D-Pro-Phe-Arg-pNA·2HCl is primarily known as a substrate for plasma kallikrein, its core peptide sequence has the potential to be recognized by other proteases. chromogenicsubstrates.combiosynth.com The exploration of its activity with a broader range of enzymes represents a significant area for future research.
For instance, a fluorogenic analog of this substrate, Pro-Phe-Arg-AMC, has been shown to be cleaved by other serine proteases such as hepsin and matriptase. nih.gov This suggests that H-D-Pro-Phe-Arg-pNA·2HCl could also serve as a substrate for these enzymes, which are involved in processes like cancer progression and tissue remodeling. Systematic screening of H-D-Pro-Phe-Arg-pNA·2HCl against a panel of diverse proteases could uncover novel enzyme-substrate relationships.
The aforementioned study on Cooley's anemia also highlights the use of this substrate to identify a "kallikrein-like" protease that is distinct from plasma kallikrein. nih.gov This demonstrates its utility in characterizing novel or poorly understood enzymatic activities in complex biological samples.
Table 2: Potential for Substrate Specificity Expansion
| Enzyme Family | Known Substrate Analog | Potential for H-D-Pro-Phe-Arg-pNA·2HCl |
|---|---|---|
| Type II Transmembrane Serine Proteases (e.g., Hepsin, Matriptase) | Pro-Phe-Arg-AMC nih.gov | High, based on analog activity. |
By expanding the scope of proteases investigated, researchers can uncover new biological roles for these enzymes and potentially identify new targets for therapeutic intervention.
Computational Modeling and In Silico Approaches to Predict H-D-Pro-Phe-Arg-pNA·2HCl Enzyme Interactions
The fields of computational chemistry and bioinformatics offer powerful tools for predicting and understanding enzyme-substrate interactions. nih.govmdpi.com Applying these in silico approaches to H-D-Pro-Phe-Arg-pNA·2HCl can guide its application and the design of new, more specific substrates.
Key Computational Approaches:
Molecular Docking: This technique can be used to predict the binding pose of H-D-Pro-Phe-Arg-pNA·2HCl within the active site of a protease. mdpi.comrsc.org By simulating the interaction, researchers can assess the favorability of binding and identify the key amino acid residues involved in substrate recognition. This can help in predicting whether a particular protease is likely to cleave the substrate.
Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the enzyme-substrate complex over time. nih.gov This can reveal the conformational changes that occur upon substrate binding and during the catalytic process. Such simulations can help in understanding the stability of the enzyme-substrate interaction and the mechanism of cleavage.
In Silico Screening: Large libraries of virtual peptide sequences can be screened against the three-dimensional structure of a target protease to identify potential new substrates. oup.comfrontiersin.org The principles learned from the interaction of H-D-Pro-Phe-Arg-pNA·2HCl with its known targets can inform the design of these libraries, leading to the discovery of novel substrates with enhanced specificity or efficiency.
While a search of current literature did not yield specific molecular docking studies for H-D-Pro-Phe-Arg-pNA·2HCl, the methodologies are well-established for other peptide substrates. nih.govrsc.org Applying these techniques to H-D-Pro-Phe-Arg-pNA·2HCl would be a logical next step in rationally expanding its applications to new proteolytic systems.
Table 3: Applicable In Silico Methodologies
| Methodology | Application to H-D-Pro-Phe-Arg-pNA·2HCl | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict binding pose in the active site of various proteases. mdpi.com | Identification of novel proteases that may cleave the substrate. |
| Molecular Dynamics | Simulate the dynamic behavior of the enzyme-substrate complex. nih.gov | Understanding the stability and mechanism of interaction. |
The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of H-D-Pro-Phe-Arg-pNA·2HCl and its analogs in future biochemical and biomedical research.
Q & A
Q. What ethical frameworks apply when extrapolating in vitro findings with this substrate to in vivo models?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, justify sample sizes using power analysis and minimize suffering via ARRIVE guidelines. For human-derived enzymes, ensure compliance with institutional review board (IRB) protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
